Methyl 3-methoxybut-2-enoate
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Overview
Description
Methyl 3-methoxybut-2-enoate is an organic compound with the molecular formula C6H10O3. It is a methyl ester derivative of 3-methoxybut-2-enoic acid. This compound is known for its applications in organic synthesis and various chemical reactions due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-methoxybut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-methoxybut-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Methyl 3-methoxybut-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-methoxybut-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, it undergoes electron transfer processes that lead to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The exact molecular targets and pathways can vary depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
- Methyl 3-methyl-2-butenoate
- Methyl 3-ethoxybut-2-enoate
- Methyl 3-propoxybut-2-enoate
Comparison: Methyl 3-methoxybut-2-enoate is unique due to its methoxy group, which imparts distinct reactivity and properties compared to similar compounds with different alkoxy groups. For example, the methoxy group can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions .
Properties
CAS No. |
35217-21-1 |
---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
methyl (Z)-3-methoxybut-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-5(8-2)4-6(7)9-3/h4H,1-3H3/b5-4- |
InChI Key |
RJSHZZLJYZOHRU-PLNGDYQASA-N |
Isomeric SMILES |
C/C(=C/C(=O)OC)/OC |
SMILES |
CC(=CC(=O)OC)OC |
Canonical SMILES |
CC(=CC(=O)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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